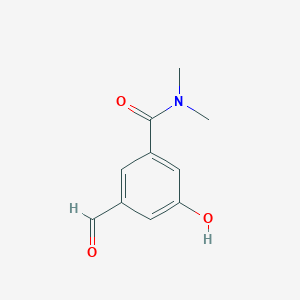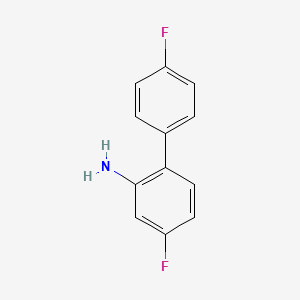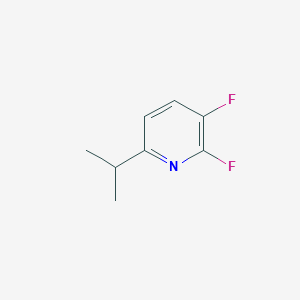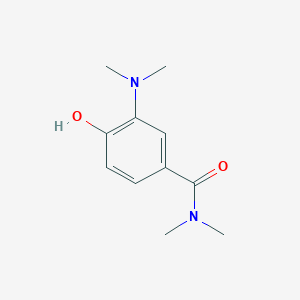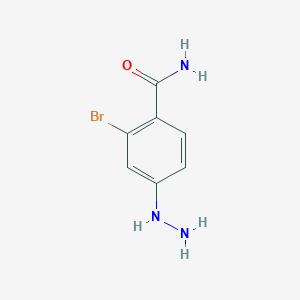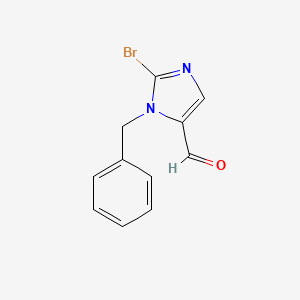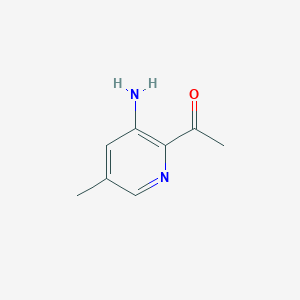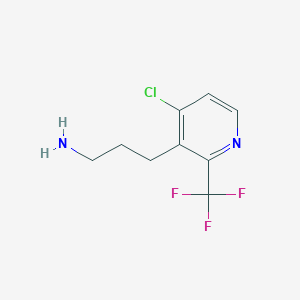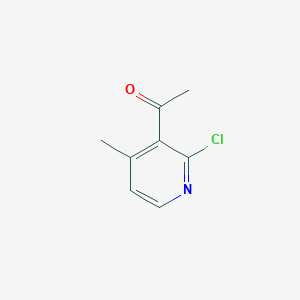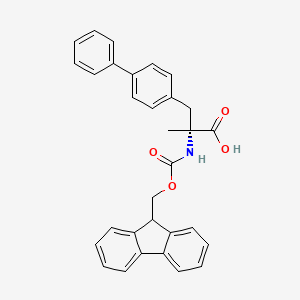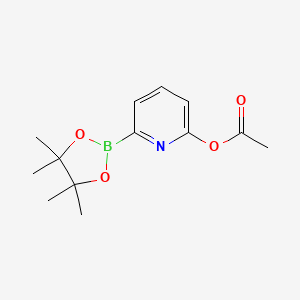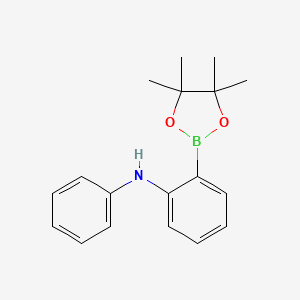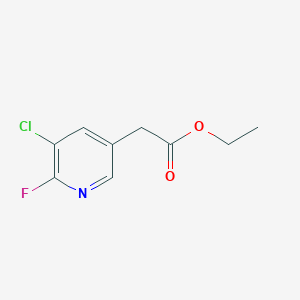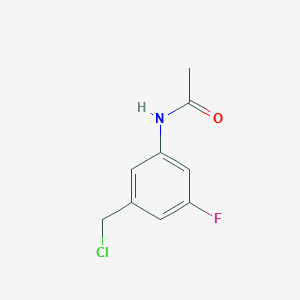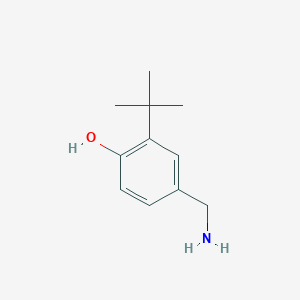
4-(Aminomethyl)-2-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-tert-butylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenolic ring, which also bears a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-tert-butylphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-tert-butylphenol.
Formylation: The phenolic compound undergoes formylation to introduce a formyl group at the para position relative to the hydroxyl group.
Reduction: The formyl group is then reduced to an aminomethyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-2-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Ethers or esters.
Scientific Research Applications
4-(Aminomethyl)-2-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-tert-butylphenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Protein Modification: The aminomethyl group can form covalent bonds with amino acid residues, leading to protein modifications.
Pathways Involved: The compound may influence pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-Aminocoumarin
Comparison:
- 4-(Aminomethyl)benzoic acid: Similar in having an aminomethyl group but differs in the presence of a carboxylic acid group instead of a phenolic hydroxyl group.
- 4-(Aminomethyl)indole: Contains an indole ring structure, making it more rigid and planar compared to the phenolic structure of 4-(Aminomethyl)-2-tert-butylphenol.
- 4-Aminocoumarin: Features a coumarin ring, which imparts different electronic and steric properties compared to the tert-butylphenol structure.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(aminomethyl)-2-tert-butylphenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
OKEZOROPEFMUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


